5-(2-氨基乙基)-6-羟基-1-甲基嘧啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

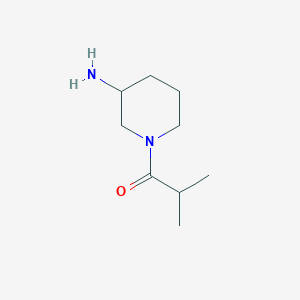

The compound "5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one" is a derivative of 2-aminopyrimidine, which is a structural motif found in various biologically active compounds and pharmaceuticals. The presence of amino and hydroxy functional groups in the pyrimidine ring suggests potential for hydrogen bonding and interaction with biological targets.

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, including those with substitutions at the 5- and 6-positions, can be achieved through a single-step reaction. This involves the treatment of β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3, utilizing a microwave-assisted method without the need for a solvent . This approach could potentially be adapted for the synthesis of "5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-aminopyrimidine derivatives has been studied using various spectroscopic and theoretical methods. Anharmonic vibrational and electronic spectral studies, including FTIR, FT-Raman, and UV-Vis, along with theoretical approaches like DFT and MP2, have been employed to understand the structure and behavior of these molecules . Such studies could provide insights into the molecular structure of "5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one" and its potential interactions with other molecules.

Chemical Reactions Analysis

The reactivity of 2-aminopyrimidine derivatives can be explored through various chemical reactions. For instance, the hydrazinolysis of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and its derivatives has been studied, leading to the formation of triazole-thiol and acetohydrazide products . This indicates that the amino and hydroxy groups on the pyrimidine ring can participate in nucleophilic substitution reactions, which could be relevant for the chemical behavior of "5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one".

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminopyrimidine derivatives are influenced by their functional groups and molecular structure. For example, the hydration of 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one leads to an equilibrium mixture of tautomers, with the equilibrium shifting based on the polarity of the medium . This suggests that "5-(2-aminoethyl)-6-hydroxy-1-methylpyrimidin-2(1H)-one" may also exhibit tautomerism and its properties could be solvent-dependent.

科学研究应用

相关研究概述

相关化合物的化学和药理学:对类似于5-(2-氨基乙基)-6-羟基-1-甲基嘧啶-2(1H)-酮的化合物的研究通常集中在它们的合成、化学性质和潜在药理应用上。这些研究对于识别新型药物候选物和了解其作用机制至关重要。例如,关于7-甲基茄根醌的化学和药理学综述提供了关于萘醌衍生物的药理活性的见解,包括抗菌、抗真菌、抗癌、抗结核、抗炎和抗病毒活性(Mbaveng & Kuete, 2014)。

生物活性和治疗潜力:结构复杂分子的治疗潜力是一个重要的研究领域。研究探索各种生物活性,旨在开发治疗各种疾病的方法。在“新型精神活性物质(NPS)和血清素综合征发作”研究中探讨新型精神活性物质的挑战和治疗潜力,突显了治疗药物诱导疾病的新挑战(Schifano et al., 2021)。

分子生物学和受体研究:了解化合物与生物受体之间的相互作用对于药物开发至关重要。血清素受体的分子生物学文章揭示了这些受体的结构和功能,为开发针对情绪、焦虑和各种生理过程的药物提供了信息(Kroeze, Kristiansen, & Roth, 2002)。

作用机制

Target of Action

The primary targets of these compounds are the serotonin receptors in the central nervous system . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that mediates several important physiological functions including neurotransmission, gastrointestinal motility, hemostasis, and cardiovascular integrity .

Mode of Action

These compounds act as selective serotonin reuptake inhibitors (SSRIs). They increase serotonergic neurotransmission by reducing the turnover of serotonin .

Biochemical Pathways

The affected biochemical pathway is the serotonin signaling pathway. By inhibiting the reuptake of serotonin, these compounds increase the concentration of serotonin in the synaptic cleft, which allows it to bind to the postsynaptic receptor and trigger a response . This leads to enhanced serotonergic neurotransmission.

Pharmacokinetics

Similar compounds that act as ssris, like fluvoxamine, are metabolized by the liver into pharmacologically inactive products . They are excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

The result of the action of these compounds is an increase in serotonergic neurotransmission. This can lead to various effects depending on the specific serotonin receptor that is activated. For example, activation of certain serotonin receptors has been linked to an alleviation of symptoms in conditions like depression and anxiety .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of certain substances, such as other drugs or dietary components, can affect the metabolism of these compounds and thereby influence their efficacy and potential side effects . Additionally, factors such as pH and temperature can affect the stability of these compounds.

未来方向

属性

IUPAC Name |

5-(2-aminoethyl)-3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-6(11)5(2-3-8)4-9-7(10)12/h4H,2-3,8H2,1H3,(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQLRVMHRMUSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649307 |

Source

|

| Record name | 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1142201-84-0 |

Source

|

| Record name | 5-(2-Aminoethyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![3-Isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1293019.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoyl chloride](/img/structure/B1293020.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)

![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

![3-({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)propanoic acid](/img/structure/B1293023.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)